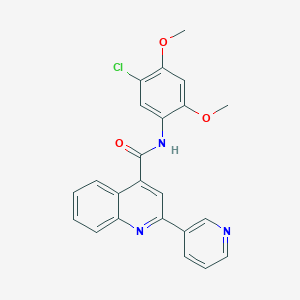

N-(5-chloro-2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Description

N-(5-Chloro-2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a pyridin-3-yl group at the quinoline C2 position and a 5-chloro-2,4-dimethoxyphenyl substituent on the carboxamide nitrogen. Key structural features include:

- Pyridin-3-yl group: Introduces hydrogen-bonding capability and electronic effects.

- 5-Chloro-2,4-dimethoxyphenyl moiety: Combines lipophilic (chloro, methoxy) and hydrogen-bond acceptor (methoxy) groups.

No direct biological data for this compound are provided in the evidence, but its structural analogs exhibit antibacterial and receptor modulation activities ().

Properties

Molecular Formula |

C23H18ClN3O3 |

|---|---|

Molecular Weight |

419.9 g/mol |

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H18ClN3O3/c1-29-21-12-22(30-2)20(11-17(21)24)27-23(28)16-10-19(14-6-5-9-25-13-14)26-18-8-4-3-7-15(16)18/h3-13H,1-2H3,(H,27,28) |

InChI Key |

HUGLFCJXRKROIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Pfitzinger Reaction with Isatin Derivatives

The Pfitzinger reaction, using isatin and malonic acid in refluxing acetic acid, generates 2-substituted quinoline-4-carboxylic acids. For the target compound, 5-fluoroisatin or 5-chloroisatin reacts with malonic acid to yield intermediate 2-hydroxyquinoline-4-carboxylic acid. Subsequent chlorination with thionyl chloride (SOCl₂) in dimethylformamide (DMF) produces quinoline-4-carbonyl chloride.

Reaction Conditions :

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly accelerates the synthesis of quinoline-4-carboxylic acids. A mixture of pyruvic acid, substituted anilines (e.g., m-chloroaniline), and benzaldehyde derivatives undergoes cyclization under microwave conditions (1–2 minutes) to form 2-aryl-quinoline-4-carboxylic acids.

Optimized Parameters :

Carboxamide Formation with N-(5-Chloro-2,4-dimethoxyphenyl)amine

The final step couples quinoline-4-carbonyl chloride with N-(5-chloro-2,4-dimethoxyphenyl)amine. Two approaches are prevalent:

Direct Amidation Using Coupling Agents

Quinoline-4-carbonyl chloride reacts with the amine in dry acetone under basic conditions (K₂CO₃). Alternatively, carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF facilitate amide bond formation.

Typical Protocol :

-

Activate quinoline-4-carboxylic acid with SOCl₂ to form acyl chloride.

-

Add amine (1.5 eq) and K₂CO₃ in dry acetone.

-

Stir at 0–5°C for 1 hour, then room temperature overnight.

Magnetic Nanoparticle-Catalyzed Amidation

Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, a recoverable catalyst, enables solvent-free amidation at 80°C. The magnetic catalyst is separated post-reaction using an external magnet, simplifying purification.

Advantages :

-

Catalyst loading: 10 mg/mmol substrate

-

Reaction time: 30 minutes

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Catalyst/Reagent | Advantages |

|---|---|---|---|---|

| Pfitzinger Reaction | 110°C, 4–6 h | 70–85% | None | Scalable, minimal byproducts |

| Microwave Synthesis | 2 min irradiation | 88–92% | None | Rapid, high yield |

| Suzuki Coupling | Pd catalysis, 80°C | 65–70% | Pd(PPh₃)₄ | Regioselective |

| EDC/HOBt Coupling | DMF, rt, 12 h | 82–90% | EDC, HOBt | Mild conditions |

| Magnetic Nanoparticle | 80°C, solvent-free | 85–89% | Fe₃O₄@SiO₂@urea–thiazole | Recyclable, eco-friendly |

Mechanistic Insights and Optimization

-

Microwave Acceleration : Dielectric heating in microwave synthesis reduces reaction times from hours to minutes by enhancing molecular collision frequency.

-

Magnetic Catalysis : The urea–thiazole sulfonic acid groups on Fe₃O₄ nanoparticles act as Brønsted acid sites, protonating the carbonyl oxygen and facilitating nucleophilic attack by the amine.

-

Solvent-Free Conditions : Eliminating solvents improves atom economy and reduces waste, aligning with green chemistry principles.

Challenges and Solutions

-

Low Solubility of Intermediates : Hot ethanol or DMF enhances solubility during recrystallization.

-

Byproduct Formation in Pfitzinger Reaction : Precise stoichiometric control of isatin and malonic acid minimizes decarboxylation byproducts.

-

Catalyst Deactivation in Suzuki Coupling : Freshly distilled dioxane and degassed solvents preserve Pd catalyst activity .

Chemical Reactions Analysis

Reactivity of the Chlorine Substituent

The 5-chloro group on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

-

Methoxy Displacement : Reaction with sodium methoxide in DMF at 120°C replaces chlorine with methoxy .

-

Amination : Treatment with ammonia or primary amines in the presence of CuI yields amino derivatives .

Carboxamide Modifications

-

Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, generating quinoline-4-carboxylic acid and the corresponding amine .

-

Reduction : LiAlH₄ reduces the carboxamide to a methyleneamine (-CH₂NH-) group .

Cross-Coupling Reactions

The pyridinyl and quinoline moieties participate in metal-catalyzed reactions:

-

Suzuki–Miyaura Coupling : Halogenated positions (e.g., 6-chloro in related analogs) react with aryl boronic acids using Pd catalysts to introduce aryl groups .

-

Sonogashira Coupling : Alkynylation at the quinoline C-3 position under Pd/Cu catalysis .

Oxidation and Reduction

-

Quinoline Ring Oxidation : MnO₂ or KMnO₄ selectively oxidizes the quinoline ring to form N-oxide derivatives, altering electronic properties .

-

Methoxy Group Demethylation : BBr₃ in CH₂Cl₂ removes methoxy groups, yielding hydroxylated analogs.

Reactions Influencing Biological Activity

Structural modifications directly impact pharmacological properties:

-

Esterification : Conversion of the carboxamide to ester groups (e.g., using SOCl₂/ROH) enhances membrane permeability in anticancer assays .

-

Metal Complexation : The pyridinyl nitrogen coordinates with transition metals (e.g., Pt(II), Ru(II)), forming complexes studied for enhanced antimicrobial activity .

Key Findings from Biological Studies

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light leads to cleavage of the methoxy groups, forming quinone intermediates.

-

Acidic Hydrolysis : Degrades into 2-(pyridin-3-yl)quinoline-4-carboxylic acid and 5-chloro-2,4-dimethoxyaniline under strong acidic conditions (pH < 2) .

This compound’s reactivity is central to its applications in medicinal chemistry, particularly in optimizing pharmacokinetic and pharmacodynamic profiles. Further studies exploring its catalytic asymmetric synthesis and green chemistry approaches are warranted .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(5-chloro-2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide as an anticancer agent. The compound has been investigated for its ability to inhibit various cancer cell lines, demonstrating promising results in vitro.

Case Studies:

- In vitro Studies : In a study examining the compound's effects on several cancer cell lines, it was found to exhibit significant cytotoxicity. For instance, it demonstrated an IC50 value of 0.39 µM against HCT116 cells and 0.46 µM against MCF-7 cells, indicating potent antiproliferative activity .

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 0.39 |

| MCF-7 | 0.46 |

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. Quinoline derivatives are known for their ability to modulate inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Mechanism of Action:

Research indicates that the compound may inhibit lipoxygenase (LOX) activity, a key enzyme in the inflammatory response. In silico docking studies suggest that it binds effectively at the active site of LOX, potentially reducing inflammation through this pathway .

Antiviral Applications

There is emerging evidence supporting the antiviral properties of this compound. It has been noted for its effectiveness against hepatitis B and D viruses.

Therapeutic Implications:

The compound's mechanism may involve interference with viral replication processes, making it a candidate for further development in antiviral therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the quinoline and pyridine rings can significantly alter its biological activity.

Key Findings:

Modifications that enhance lipophilicity or improve binding affinity to target proteins have been shown to increase anticancer efficacy. For example, substituents that improve solubility may enhance bioavailability and therapeutic effectiveness .

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with key analogs based on substituents, molecular properties, and synthetic yields:

*Estimated using computational tools (e.g., XLogP3, Topological PSA).

Key Observations:

- Lipophilicity : The 5-chloro-2,4-dimethoxyphenyl group in the target compound likely increases logP (~5.8) compared to the hydroxyl-substituted analog (logP ~4.2, ). Y203-8013 (logP 6.74, ) has higher lipophilicity due to the ethylphenyl group.

- Synthetic Yields : Derivatives with bulkier side chains (e.g., 5a5, ) show moderate yields (55–67%), suggesting steric hindrance during synthesis.

Antibacterial Activity:

- The target compound’s pyridinyl and dimethoxyphenyl groups may enhance activity against Gram-positive pathogens.

- Y203-8013: No activity data provided, but its logP (6.74) suggests high membrane permeability, a trait advantageous for intracellular targets .

Receptor Modulation:

- PNU-120596 (), a structurally distinct N-(5-chloro-2,4-dimethoxyphenyl) derivative, acts as a positive allosteric modulator of α7-nicotinic receptors .

Physicochemical and Pharmacokinetic Considerations

- Solubility: The target compound’s high logP (~5.8) suggests poor aqueous solubility, a common challenge for quinoline derivatives. Analogs with polar substituents (e.g., hydroxyl in , morpholine in ) show improved solubility.

- Metabolic Stability : Methoxy groups in the dimethoxyphenyl moiety may slow oxidative metabolism compared to hydroxylated analogs.

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 373.83 g/mol. The compound features a quinoline core substituted with a chloro group and methoxy groups, which are known to enhance biological activity through various mechanisms.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

- Anticancer Activity : Compounds in the quinoline family have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, studies on related quinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells, with IC50 values ranging from 0.109 µM to 0.245 µM .

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting key signaling pathways such as NF-kB and COX enzymes. This is supported by findings where related compounds reduced the production of pro-inflammatory cytokines like IL-6 in macrophage models .

- Antimicrobial Activity : Quinoline derivatives have demonstrated antimicrobial properties against both bacterial and fungal strains, suggesting potential applications in treating infections .

Anticancer Studies

A study investigating the anticancer properties of quinoline derivatives found that this compound exhibited potent activity against HCT116 colon cancer cells, with a mechanism involving p53-independent pathways . This suggests that the compound could be effective in tumors with p53 mutations.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 0.109 | Apoptosis induction |

| MDA-MB-231 | 0.245 | Cell cycle arrest |

| HCT116 | Varies | p53-independent action |

Anti-inflammatory Studies

In vitro studies demonstrated that the compound significantly inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines in activated macrophages at concentrations as low as 10 µM. This effect was attributed to the suppression of the PI3K/Akt signaling pathway .

Q & A

Basic: What are the recommended synthetic routes for N-(5-chloro-2,4-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide?

Methodological Answer:

A common approach involves coupling quinoline-4-carboxylic acid derivatives with substituted anilines using coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF (dimethylformamide) as the solvent. For example, describes a similar reaction where 2-oxo-1,2-dihydroquinoline-4-carboxylic acid is activated with PyBOP and reacted with aminothiadiazole derivatives in the presence of N-methylmorpholine (NMM) at room temperature . For advanced optimization, catalytic systems (e.g., palladium/copper in cross-coupling reactions) or oxidation steps (e.g., NaIO4/RuO2·H2O in CCl4/MeCN) may be employed to introduce functional groups .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of protons (¹H NMR) and carbons (¹³C NMR), as demonstrated in for quinoline-4-carboxamide analogs .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight and fragmentation patterns (e.g., m/z values for [M+1] ions) .

- High-Performance Liquid Chromatography (HPLC) : Purification and purity assessment using C18 columns with gradient elution (e.g., MeCN/H2O + 0.1% TFA) .

- Elemental Analysis : To validate empirical formulas .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

Based on GHS classifications for structurally similar quinoline derivatives ():

- Acute Toxicity : Category 4 for oral, dermal, and inhalation exposure. Use PPE (gloves, lab coats, goggles) and work in a fume hood .

- First Aid : For skin/eye contact, rinse immediately with water for 15+ minutes. Seek medical attention if irritation persists .

- Storage : Store in airtight containers at –20°C under inert gas (e.g., N2) to prevent degradation .

Advanced: How can researchers address stability issues during storage?

Methodological Answer:

highlights instability of quinoline-carboxamide analogs in organic solvents (e.g., compound 8 degraded upon prolonged storage). Mitigation strategies include:

- Inert Atmospheres : Use argon or nitrogen to minimize oxidation.

- Low-Temperature Storage : –80°C for long-term stability.

- Lyophilization : Convert to stable solid forms (e.g., HCl salts) .

- Periodic Purity Checks : Monitor via HPLC to detect degradation products .

Advanced: What strategies optimize reaction yields in complex synthetic steps?

Methodological Answer:

- Catalyst Selection : Palladium/copper systems enhance cross-coupling efficiency (e.g., aryl halide couplings, ) .

- Base Optimization : Strong bases like DBU (1,8-diazabicycloundec-7-ene) improve deprotection/activation steps () .

- Solvent Systems : Polar aprotic solvents (DMF, MeCN) favor nucleophilic substitutions, while mixed solvents (CCl4/MeCN) aid oxidation .

- Workup Protocols : Precipitation (via antisolvent addition) or column chromatography (silica/C18) isolates products with ≥95% purity .

Advanced: How to resolve contradictory data in bioactivity assays?

Methodological Answer:

Contradictions (e.g., variable IC50 values in enzyme inhibition assays) may arise from:

- Experimental Design : Standardize assay conditions (pH, temperature, buffer composition) across replicates.

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) alongside enzymatic assays (’s CYP450 studies) .

- Control Experiments : Include positive/negative controls (e.g., ketoconazole for CYP450 inhibition) to rule out artifacts.

- Data Normalization : Correct for batch-to-batch compound variability using internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.